3-Ethylsulfonylpiperidine
CAS No.:
Cat. No.: VC16695517
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2S |
|---|---|
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | 3-ethylsulfonylpiperidine |
| Standard InChI | InChI=1S/C7H15NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | WHUBOZFPOYDNFU-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1CCCNC1 |
Introduction
Structural and Chemical Characteristics of 3-Ethylsulfonylpiperidine
Molecular Architecture
3-Ethylsulfonylpiperidine (C₇H₁₅NO₂S) consists of a six-membered piperidine ring with an ethylsulfonyl (-SO₂C₂H₅) substituent at the 3-position. The sulfonyl group’s electron-withdrawing nature polarizes the ring, increasing susceptibility to nucleophilic and electrophilic attacks at adjacent positions . Compared to pyridine analogs like 3-(ethylsulfonyl)pyridine-2-sulfonamide , the piperidine ring’s saturated structure reduces aromaticity, potentially altering solubility and reactivity.
Physicochemical Properties
While experimental data for 3-ethylsulfonylpiperidine are scarce, analogs such as 3-(ethylsulfonyl)pyridine-2-sulfonamide offer approximate benchmarks :
| Property | Value (Analog) | Expected Range (Piperidine Derivative) |
|---|---|---|
| Density (g/cm³) | 1.5 ± 0.1 | 1.2–1.4 |
| Boiling Point (°C) | 544.3 ± 60.0 | 300–350 |
| Molecular Weight (g/mol) | 250.295 | 177.27 (C₇H₁₅NO₂S) |
The lower molecular weight and reduced aromaticity of 3-ethylsulfonylpiperidine likely result in a lower boiling point and density compared to its pyridine counterpart.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-ethylsulfonylpiperidine may involve:
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Sulfonation of Piperidine: Direct sulfonation using ethylsulfonyl chloride under basic conditions.
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Nucleophilic Substitution: Reacting 3-chloropiperidine with sodium ethylsulfinate in polar aprotic solvents like dimethylformamide (DMF) .
A patent describing 3-methylpyridine synthesis provides insights into scalable production. Key parameters include:
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Temperature: 260–300°C (optimal for heterocyclic reactions).
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Pressure: 30–130 bar (enhances reaction rates in continuous reactors).
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Catalysts: Ammonia and acetic acid (improve yield by stabilizing intermediates) .
Industrial Optimization
Industrial-scale production would likely employ continuous flow reactors to maximize efficiency. For example, a 100-liter reactor operating at 278°C and 100 bar achieved a 64.6% yield for 3-picoline , suggesting similar conditions could be adapted for 3-ethylsulfonylpiperidine.
Reactivity and Functionalization
Electrophilic Substitution
The ethylsulfonyl group directs electrophiles to the 2- and 4-positions of the piperidine ring. Nitration or halogenation at these sites could yield derivatives for pharmaceutical screening.
Reduction and Oxidation
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Reduction: Catalytic hydrogenation may convert the sulfonyl group to a thioether (-S-C₂H₅), altering bioactivity.
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Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the ethyl group may oxidize to a carboxylic acid.
Biological Activity and Applications
Pharmacological Prospects
Piperidine scaffolds are prevalent in drug discovery (e.g., antihistamines, antipsychotics). The sulfonyl group’s ability to hydrogen-bond with biological targets may enhance binding affinity, making 3-ethylsulfonylpiperidine a candidate for:
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Enzyme Inhibition: Potential interaction with proteases or kinases.
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Anti-inflammatory Agents: Modulation of COX-2 pathways, as seen in sulfonated pyridines.
Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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Lack of experimental data on toxicity and pharmacokinetics.
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Unoptimized synthesis routes leading to low yields.
Research Priorities
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